molecular formula C4H6BN3O2 B151057 2-Aminopyrimidine-5-boronic acid CAS No. 936250-22-5

2-Aminopyrimidine-5-boronic acid

Cat. No.: B151057
CAS No.: 936250-22-5
M. Wt: 138.92 g/mol
InChI Key: CGHYQZASLKERLV-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C4H6BN3O2 and a molecular weight of 138.92 g/mol . This compound is characterized by the presence of an amino group at the 2-position and a boronic acid group at the 5-position of the pyrimidine ring. It is a solid, off-white compound with a melting point of 206-211°C .

Preparation Methods

2-Aminopyrimidine-5-boronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminopyrimidine with sulfuric acid to form 2-amino-5-thiopyrimidine. This intermediate is then oxidized using ammonium nitrate in the presence of nitric acid to yield this compound . Industrial production methods often involve similar reaction conditions but may be optimized for larger scale production.

Chemical Reactions Analysis

2-Aminopyrimidine-5-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the boronic acid group.

    Substitution: The amino and boronic acid groups can participate in substitution reactions, often leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of 2-Aminopyrimidine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The amino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

2-Aminopyrimidine-5-boronic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-aminopyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHYQZASLKERLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590354
Record name (2-Aminopyrimidin-5-yl)boronic acid
Source EPA DSSTox
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Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936250-22-5
Record name (2-Aminopyrimidin-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936250-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminopyrimidin-5-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminopyrimidin-5-yl)boronic acid
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Synthesis routes and methods I

Procedure details

To a mixture of [2-[(tert-butoxycarbonyl)amino]pyrimidin-5-yl]boronic acid 12 (40.0 kg, 49 wt % by HPLC, 82.0 mol) in water (245 kg) was added concentrated hydrochloric acid (39.6 L) while maintaining the temperature below 30° C. The reaction mixture was stirred for 12 h and was then cooled to 10° C. The pH of the mixture was adjusted to 6.5 by addition of 50% aqueous sodium hydroxide solution while maintaining the temperature below 15° C. and the mixture was then stirred for 1 h. Water (69.0 kg) was added and the mixture was aged for 30 min. The resulting slurry was filtered and the cake was dried under vacuum at 50° C. to afford 2-aminopyrimidin-5-ylboronic acid III (10.2 kg, 90% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.50 (s, 2H), 7.97 (s, 2H), 6.74 (s, 2H).
Quantity
40 kg
Type
reactant
Reaction Step One
Name
Quantity
245 kg
Type
solvent
Reaction Step One
Quantity
39.6 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
69 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

By the alternative synthetic route in Scheme 8, to a 3-L flask under nitrogen was charged tetrahydrofuran (1055 mL), followed by 5-bromopyrimidine-2-amine 9 (70.0 g, 0.40 mol). The mixture was cooled to a temperature between −60° C. and −70° C. and lithium bis(trimethylsilyl)amide (LiHMDS) (1M in tetrahydrofuran, 483 mL, 0.483 mol) was charged over 30 min while maintaining the temperature between −60° C. and −70° C. The mixture was stirred at −60° C. to −70° C. for 1 h. n-Butyllithium (2.5 M in hexanes, 515 mL, 1.29 mol) was charged over 1 h while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was then aged for 2 h. Additional n-butyllithium (2.5 M in hexanes, 48 mL, 0.12 mol) was charged over 15 min while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was stirred for 1 h. To the mixture was added triisopropyl borate (91.0 g, 0.48 mol) over 1 h while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was stirred for 1 h. The mixture was then allowed to warm to 0-5° C. and water (700 mL) was added over 1 h. After being aged at 0-5° C. for 30 min, the resulting layers were separated. To the aqueous layer was added water (420 mL) over 30 min, followed by addition of tert-butyl methyl ether (822 mL). The mixture was allowed to warm to 20-25° C. and was stirred for 30 min. The layers were separated and the aqueous layer was washed with tert-butyl methyl ether (5×700 mL). The aqueous layer was cooled to 0-5° C., and 35% aqueous hydrochloric acid solution (137 mL) was added over 1 h while maintaining the temperature between 0-5° C. The mixture was stirred at 0-5° C. for 1.5 h, filtered, washed with water (14 mL) and the cake was dried under vacuum at 45-50° C. to afford the crude product (26.7 g). The crude product was charged to a 5-L flask, followed by addition of methanol (908 mL), and the mixture was stirred at room temperature (rt) for 20 min. The mixture was warmed to 65° C. and stirred for 1.5 h. To the mixture was added water (2136 mL) over 2 h and the suspension was stirred for 1.5 h. The mixture was cooled to 20° C. and stirred for 14 h. The solid was collected by filtration and the filter cake was washed with water (13 mL), dried under vacuum at 45-50° C. for 12 h to afford 2-aminopyrimidin-5-ylboronic acid III (23.6 g, 42% yield)
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1055 mL
Type
solvent
Reaction Step Two
Quantity
483 mL
Type
reactant
Reaction Step Three
Quantity
515 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
reactant
Reaction Step Five
Quantity
91 g
Type
reactant
Reaction Step Six
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2136 mL
Type
solvent
Reaction Step Eight
Quantity
908 mL
Type
solvent
Reaction Step Nine
Name
Quantity
700 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a cost-effective synthesis for (2-Aminopyrimidin-5-yl)boronic acid?

A1: (2-Aminopyrimidin-5-yl)boronic acid serves as a crucial building block in synthesizing various organic compounds, particularly through the Suzuki-Miyaura cross-coupling reaction []. The development of a practical and cost-effective synthesis for this compound, as described in the research paper [], is significant for several reasons:

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